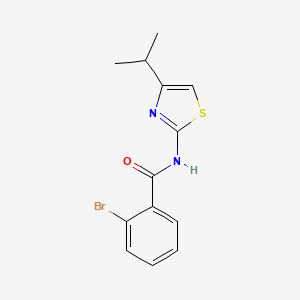
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
準備方法
The synthesis of 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide typically involves the reaction of 2-bromoaniline with 4-isopropylthiazole-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature for several hours.
化学反応の分析
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide has several scientific research applications:
作用機序
The mechanism of action of 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects . For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
2-Bromo-5-methoxy-N-(4-aryl-1,3-thiazol-2-yl)benzohydrazide: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.
N-(thiazol-2-yl)benzenesulfonamides: These compounds combine thiazole and sulfonamide moieties and show potent antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
特性
分子式 |
C13H13BrN2OS |
|---|---|
分子量 |
325.23 g/mol |
IUPAC名 |
2-bromo-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-8(2)11-7-18-13(15-11)16-12(17)9-5-3-4-6-10(9)14/h3-8H,1-2H3,(H,15,16,17) |
InChIキー |
RCPMTDNZRXCLQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



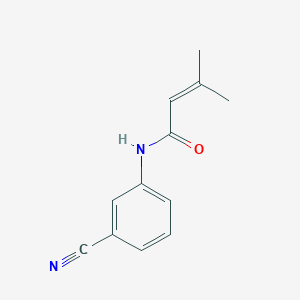
![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
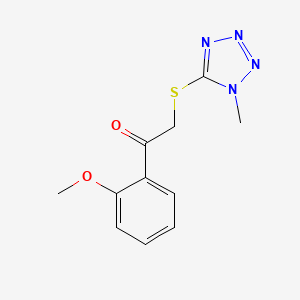
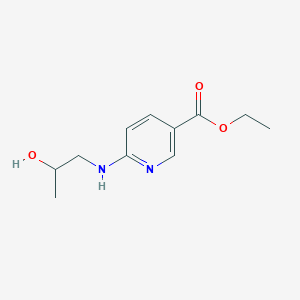
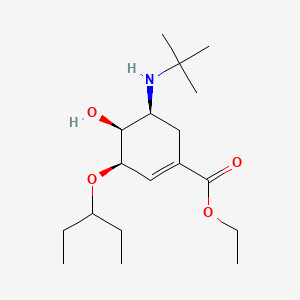

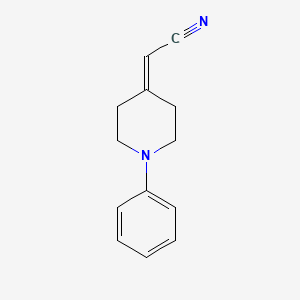
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)


![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
